molecular formula C20H28N2O4 B5045766 N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide

N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide

Cat. No.: B5045766
M. Wt: 360.4 g/mol
InChI Key: HTMCFXQIVUBDRF-UHFFFAOYSA-N
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Description

“N-[2-(1-cyclohexen-1-yl)ethyl]-N’-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide” is a complex organic compound. It contains a cyclohexene ring, which is a six-membered ring with one double bond, and two ethyl groups attached to an amide group. The amide group is connected to a phenyl ring with two methoxy groups attached .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the cyclohexene ring, the ethyl groups, the amide group, and the phenyl ring with methoxy groups. These different groups would likely have significant effects on the overall structure and properties of the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the cyclohexene ring, the ethyl groups, the amide group, and the phenyl ring with methoxy groups would likely result in unique physical and chemical properties .

Mechanism of Action

The mechanism of action of this compound is not known without specific studies or data. It would depend on the specific application of the compound .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Further studies could focus on understanding its synthesis, properties, and potential uses .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4/c1-25-17-9-8-16(14-18(17)26-2)11-13-22-20(24)19(23)21-12-10-15-6-4-3-5-7-15/h6,8-9,14H,3-5,7,10-13H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMCFXQIVUBDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NCCC2=CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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